Ethanone,1-(7-chloro-2,3-dihydro-1H-indol-1-YL)

Choline Acetyltransferase Enzyme Inhibition Neurotransmission

Sourcing a robust N-protected 7-chloroindoline intermediate for selective downstream functionalization is a common bottleneck. This compound provides the exact solution: a saturated indoline core with a 7-chloro substituent and an acetyl protecting group, enabling regioselective modifications before deprotection. - Enables efficient construction of focused 7-chloroindole compound libraries for neurological or immunological target screening. - Serves as a tool molecule for choline acetyltransferase (ChAT) SAR studies (rat ChAT IC50: 30 µM). - The 7-chloro substituent provides anomalous scattering for X-ray crystallography, facilitating co-crystallization and protein structure determination.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 114144-23-9
Cat. No. B12436052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone,1-(7-chloro-2,3-dihydro-1H-indol-1-YL)
CAS114144-23-9
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C(=CC=C2)Cl
InChIInChI=1S/C10H10ClNO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6H2,1H3
InChIKeyBHXYYYUKZXBDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Overview for Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) (CAS 114144-23-9)


Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL), also known as 1-acetyl-2,3-dihydro-7-chloroindole, is a halogenated indoline ethanone derivative (molecular formula C10H10ClNO, molecular weight 195.645 g/mol) . It is structurally characterized by a saturated 2,3-dihydroindole core with a chlorine substituent at the 7-position and an N-acetyl group. This compound is utilized as a synthetic intermediate in the preparation of more complex indole-based molecules .

Why Direct Substitution of CAS 114144-23-9 with Generic Indoline Analogs Risks Experimental Failure


The compound's unique combination of a saturated indoline (2,3-dihydroindole) ring and a 7-chloro substituent creates a distinct electronic and steric environment that cannot be replicated by unsubstituted indolines or indoles. The N-acetyl group serves as a protective or directing motif in synthetic sequences, and replacement with a non-acetylated or differently halogenated analog will fundamentally alter downstream reactivity . Without comparative bioactivity data in identical assays, any assumption of pharmacological equivalence between this compound and its close structural analogs is scientifically unsupported [1].

Quantitative Differentiation Evidence for CAS 114144-23-9 Versus Closest Analogs


Choline Acetyltransferase (ChAT) Inhibitory Activity: Target Compound vs. Structural Analog Baseline

The target compound was evaluated for inhibitory activity against rat choline acetyltransferase (ChAT) in vitro, yielding an IC50 value of 3.00E+4 nM (30 µM) [1]. An indirect comparison with the structurally related compound 1-acetylindoline, which showed no inhibition of acetylcholinesterase up to 26 µM , provides a class-level inference that the 7-chloro substitution in the indoline ring may confer ChAT-relevant binding, though this inference is limited by the absence of direct head-to-head data in the same assay system.

Choline Acetyltransferase Enzyme Inhibition Neurotransmission

Cautionary Statement: Lack of High-Strength Comparative Data for Procurement Decisions

A comprehensive search of PubMed, ChEMBL, BindingDB, and primary chemical literature (excluding prohibited vendor sites) identified only one quantitative activity value (rat ChAT IC50 = 30,000 nM) for the target compound [1]. No direct head-to-head comparison with a close analog in the same assay system was found. Therefore, high-strength, quantifiable differentiation evidence that answers the core question—'Why prioritize this compound over a closely related analog?'—is currently unavailable from the public domain. Procurement decisions relying solely on publicly available data must be made with the understanding that explicit comparative performance data is absent.

Data Transparency Procurement Risk Evidence Gaps

Evidence-Backed Application Scenarios for CAS 114144-23-9


Synthetic Intermediate for Halogenated Indole-Based Drug Discovery Libraries

CAS 114144-23-9 serves as a key N-protected intermediate for generating 7-chloro-substituted indole derivatives. The acetyl group on the indoline nitrogen allows for selective functionalization at other ring positions before deprotection, enabling the construction of focused compound libraries for screening against neurological or immunological targets .

Cholinergic System Research Probe (Low-Potency Starting Point)

With a measured rat ChAT IC50 of 30 µM [1], this compound may serve as a low-potency tool molecule for studying the structural determinants of choline acetyltransferase inhibition. Its activity, while modest, provides a baseline for structure-activity relationship (SAR) exploration in neurotransmitter biosynthesis research.

Crystallography and Structural Biology of Halogenated Indolines

The presence of the chlorine atom at the 7-position provides anomalous scattering for X-ray crystallography, making the compound suitable for co-crystallization studies or as a heavy-atom derivative in protein crystal structure determination when halogenated indoline scaffolds are relevant.

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